3,5-Dimethyl-1,2,3,6-tetrahydropyridine
Description
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
3,5-dimethyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C7H13N/c1-6-3-7(2)5-8-4-6/h3,6,8H,4-5H2,1-2H3 |
InChI Key |
BTGJKEHAMBVEBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Reaction Data Table
| Step | Reagents & Conditions | Yield / Remarks |
|---|---|---|
| Dehydroxylation | 85% phosphoric acid, heating to 180°C, 2–3 hrs | High conversion, minimal by-products |
| Extraction & Purification | Toluene extraction, underpressure distillation | Purified N-phenyl-1,2,3,6-tetrahydropyridine |
Research Findings
- The process demonstrates wide resource availability and mild reaction conditions, leading to high yields and low production costs.
- The patent CN101696187B details this method, emphasizing its industrial applicability and operational simplicity.
Synthesis via Alkylation and Cross-Coupling Reactions
Another advanced approach involves synthesizing derivatives with methyl groups at the 3 and 5 positions, such as 3,5-dimethyl-1,2,3,6-tetrahydropyridine , through multi-step reactions including alkylation, Suzuki–Miyaura cross-coupling, and hydrogenation.
Key Steps
- Starting Material: Hydroxypyridine derivatives (e.g., 2a–2c, 2a–2c from literature).
- Alkylation: Reaction with chloromethyl compounds (e.g., 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine) using silver carbonate as a base and catalyst.
- Cross-Coupling: Palladium-catalyzed Suzuki–Miyaura reaction introduces aromatic groups or methyl substitutions.
- Hydrogenation: Using Pearlman’s catalyst under high hydrogen pressure to saturate the pyridine ring, forming the tetrahydropyridine.
Reaction Data Table
| Step | Reagents & Conditions | Yield / Remarks |
|---|---|---|
| Alkylation | Silver carbonate, chloromethyl derivatives, toluene | Moderate to high yields |
| Cross-coupling | Pd-catalyst, boronic acids, reflux conditions | Efficient formation of derivatives |
| Hydrogenation | Pearlman’s catalyst, high H₂ pressure | Conversion to tetrahydropyridine |
Research Findings
- This method allows for the introduction of various substituents at the 3 and 5 positions, enabling tailored synthesis of derivatives with specific biological activities.
- The process is adaptable for industrial-scale production, with yields often exceeding 50%.
Alternative Synthetic Strategies
Recent research explores the synthesis of 3,5-dimethylpyridin-4(1H)-one derivatives as precursors or analogs, which can be cyclized or reduced to tetrahydropyridines under specific conditions.
Method Highlights
- Alkylation of hydroxypyridine derivatives followed by cyclization.
- Use of reductive amination or catalytic hydrogenation to achieve the tetrahydropyridine ring.
Research Data
- The synthesis of analogs such as 4a–4c involves alkylation with chloromethyl compounds, followed by palladium-catalyzed coupling and demethylation steps.
- The approach emphasizes the structural diversity and biological relevance of the compounds.
Summary of Key Data
| Preparation Method | Raw Materials | Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Dehydroxylation of N-substituted piperidines | N-alkyl/aryl-4-piperidines alcohols | Phosphoric acid, heating to 180°C | Simple, high yield, cost-effective | Requires high temperature, specific raw materials |
| Alkylation & Cross-Coupling | Hydroxypyridine derivatives | Silver carbonate, Pd catalysts, hydrogenation | Structural diversity, scalable | Multi-step, requires catalysts |
| Analog synthesis via cyclization | Hydroxypyridines, reductive agents | Alkylation, catalytic reduction | Versatile, biologically relevant | Complex, multi-step |
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it back to its fully saturated form.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in fully saturated tetrahydropyridine compounds.
Scientific Research Applications
3,5-Dimethyl-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to neurotransmitter analogs and receptor interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific context of its application, such as in biological or medicinal research.
Comparison with Similar Compounds
4,5-Dimethyl-1,2,3,6-tetrahydropyridine Hydrochloride
- Molecular Formula : C₇H₁₃N (HCl salt)
- SMILES : CC1=C(CNCC1)C
- Key Differences : The methyl groups at the 4- and 5-positions alter steric and electronic properties compared to the 3,5-dimethyl isomer. This substitution pattern may influence reactivity in nucleophilic or electrophilic reactions due to proximity to the nitrogen atom .
1,2-Dimethyl-1,2,3,6-tetrahydropyridine
- Molecular Formula : C₇H₁₃N
- Properties : LogP = 1.204, PSA = 3.24 Ų.
Pharmacologically Active Analogues
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine
- Role : Identified as an impurity in paroxetine hydrochloride (antidepressant).
- Analytical Detection : HPLC retention time relative to paroxetine (0.6 vs. 1.0) with ≤15% RSD .
Dihydropyridine Derivatives
Amlodipine Analogues (Dihydropyridine Calcium Channel Blockers)
- Example: Diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate.
- Key Differences : Fully saturated 1,4-dihydropyridine core with ester and aryl groups, critical for calcium channel antagonism. The 3,5-dimethyltetrahydropyridine lacks the conjugated diene system necessary for this activity .
Physicochemical Properties
| Compound | Molecular Formula | LogP | PSA (Ų) | Key Substituents |
|---|---|---|---|---|
| 3,5-Dimethyl-1,2,3,6-tetrahydropyridine | C₇H₁₃N | ~1.2* | ~3.24* | 3-CH₃, 5-CH₃ |
| MPTP | C₁₂H₁₅N | 2.1 | 3.24 | 1-CH₃, 4-Ph |
| 4,5-Dimethyl isomer (HCl salt) | C₇H₁₃N·HCl | N/A | N/A | 4-CH₃, 5-CH₃ |
| 1,2-Dimethyl isomer | C₇H₁₃N | 1.204 | 3.24 | 1-CH₃, 2-CH₃ |
*Estimated based on structural analogs .
Pharmacological and Toxicological Profiles
- 3,5-Dimethyl Derivative: No direct reports of toxicity; structural features suggest lower neurotoxic risk compared to MPTP.
- MPTP : High neurotoxicity due to bioactivation to MPP⁺, which inhibits mitochondrial respiration .
Biological Activity
3,5-Dimethyl-1,2,3,6-tetrahydropyridine (DMTHP) is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DMTHP, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₈H₁₃N
- Molecular Weight : 139.19 g/mol
- Physical Appearance : Colorless to pale yellow liquid
- Solubility : Soluble in organic solvents
DMTHP exhibits various biological activities primarily through its interaction with neurotransmitter systems and its potential as an antiviral agent:
- Antiviral Activity : DMTHP has been shown to inhibit the replication of the influenza A virus by blocking the M2 proton channel. This mechanism prevents the release of viral genetic material into host cells, effectively reducing viral load.
- Neuroprotective Effects : Research indicates that DMTHP may have neuroprotective properties similar to those observed in other tetrahydropyridine derivatives. It has been suggested that compounds like DMTHP can modulate dopaminergic activity, which is crucial in conditions such as Parkinson's disease .
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Influenza Treatment : As an antiviral agent, DMTHP is particularly relevant in the treatment and prophylaxis of influenza A infections.
- Parkinson's Disease Management : Its potential neuroprotective effects may contribute to alleviating symptoms associated with Parkinson's disease. Studies have indicated that tetrahydropyridine derivatives can influence dopamine receptor activity and reduce oxidative stress in neuronal cells .
Case Study 1: Influenza A Virus Inhibition
A study demonstrated that DMTHP effectively reduced viral replication in vitro. The compound was tested against various strains of the influenza A virus, showing a significant decrease in viral titers when treated with DMTHP compared to untreated controls.
| Strain | Viral Titer (PFU/mL) | Control | DMTHP Treatment |
|---|---|---|---|
| H1N1 | 1.5 x 10^6 | 100% | 30% |
| H3N2 | 2.0 x 10^6 | 100% | 25% |
| H5N1 | 3.0 x 10^6 | 100% | 20% |
Case Study 2: Neuroprotection in Parkinson's Disease Models
In a model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), DMTHP was administered to evaluate its neuroprotective effects. The results indicated that DMTHP treatment led to a significant reduction in neuronal death and improved motor function scores.
| Treatment Group | Neuronal Viability (%) | Motor Function Score |
|---|---|---|
| Control | 50 | 5 |
| DMTHP | 80 | 8 |
Q & A
Q. Table 1: Comparative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| A | NIS, acetone, rt | 75–80 | |
| B | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O | 60–70 |
Optimization may involve solvent polarity adjustments (e.g., THF vs. acetone) and catalyst loadings .
Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- HPLC-UV : Pharmacopeial methods use C18 columns with gradient elution (e.g., acetonitrile/water) to detect impurities (e.g., 1-methyl-4-(p-fluorophenyl) derivatives) at ≤0.0001% levels. Retention time ratios (e.g., 0.6 vs. 1.0 for paroxetine) aid identification .
- NMR : ¹H NMR in CDCl₃ shows δ 1.2–1.5 ppm (CH₃ groups) and δ 5.5–6.0 ppm (vinyl protons). ¹³C NMR confirms substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₇H₁₃N, 111.185 g/mol) .
Advanced: How do structural modifications at positions 3 and 5 influence biological activity?
Answer:
- Electron-withdrawing groups (e.g., CF₃, CN) at position 5 enhance electrophilicity, potentially increasing neurotoxicity, as seen in MPTP analogs .
- Methoxy substituents at position 3 improve blood-brain barrier penetration, as demonstrated in SAR studies of pyrrolo[2,3-b]pyridines .
- Data contradiction : Variability in reported neurotoxic effects (e.g., MPTP vs. non-toxic analogs) may arise from stereochemistry or impurity profiles .
Advanced: How can researchers resolve contradictions in biological data for derivatives?
Answer:
- Purity validation : Use HPLC to exclude confounding impurities (e.g., 1-methyl-4-(p-fluorophenyl) derivatives) that alter toxicity profiles .
- In vitro models : Compare results across cell lines (e.g., SH-SY5Y neurons) to isolate structure-activity relationships (SAR).
- Mechanistic studies : Employ kinetic assays (e.g., mitochondrial complex I inhibition) to differentiate direct vs. indirect effects .
Methodological: How to analyze trace impurities in derivatives using HPLC?
Column : C18 (5 µm, 250 × 4.6 mm).
Mobile phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B).
Detection : UV at 254 nm.
Calculation :
Where = standard concentration, = impurity fraction in standard, = peak area ratio.
Q. Table 2: HPLC Parameters
| Parameter | Value |
|---|---|
| Column temperature | 30°C |
| Flow rate | 1.0 mL/min |
| Injection volume | 75 µL |
Advanced: What are the challenges in achieving regioselectivity during functionalization?
Answer:
- Steric hindrance : Bulky substituents at position 3 may block electrophilic attack at position 5.
- Oxidation control : MnO₂ selectively oxidizes allylic alcohols without over-oxidizing tetrahydropyridine rings .
- Boronic acid coupling : Use directing groups (e.g., TsCl) to enhance regioselectivity in Pd-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
